2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyranopyridine derivative characterized by a fused bicyclic core with a nitrile group at position 3, a 3,4-dichlorophenyl substituent at position 4, and a 2-methoxyethyl chain at position 4. This scaffold is part of a broader class of 2-amino-4H-pyran-3-carbonitriles, which are noted for their diverse biological activities, including antiproliferative and antitubulin effects .
Properties
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-10-7-15-17(19(25)24(10)5-6-26-2)16(12(9-22)18(23)27-15)11-3-4-13(20)14(21)8-11/h3-4,7-8,16H,5-6,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMNBMPHKSEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.26 g/mol. The structure includes a pyrano-pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
Table 1: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.216 | Vinblastine |
| HCT-116 | 0.250 | Colchicine |
| PC-3 | 0.180 | Sorafenib |
| A549 | 0.300 | Sorafenib |
| HepG-2 | 0.275 | Colchicine |
The compound showed promising selectivity towards cancer cells compared to normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts, indicating a potential therapeutic window for further development.
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key kinases associated with tumor growth:
- EGFR Inhibition : The compound demonstrated strong inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- VEGFR Inhibition : It also showed significant inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis.
Table 2: Kinase Inhibition Profile
| Kinase | Inhibition (%) | Reference Compound |
|---|---|---|
| EGFR | 85% | Sorafenib |
| VEGFR | 90% | Sorafenib |
Case Studies
In a notable study, the compound was subjected to molecular docking analysis to elucidate its binding affinity to EGFR and VEGFR active sites. The results indicated that the compound binds effectively, with lower binding energies compared to reference inhibitors:
- Binding Affinity :
- EGFR: ΔE = -6.73 kcal/mol
- VEGFR: ΔE = -6.50 kcal/mol
These findings suggest that the compound's structural features facilitate strong interactions with critical residues in the active sites of these kinases.
Scientific Research Applications
Efficacy Against Tumor Cell Lines
In vitro studies have evaluated the efficacy of this compound against various human tumor cell lines. The results indicated:
- High antiproliferative activity against melanoma and other cancer types.
- Specific derivatives exhibited varying degrees of selectivity against different cancer cell lines, highlighting the potential for targeted cancer therapies .
Synthetic Pathways
The synthesis of this compound typically involves a multi-component reaction, which includes:
- The reaction of 4-hydroxycoumarin with malononitrile and substituted benzaldehydes.
- Optimization of reaction conditions (e.g., temperature, solvent) is critical for maximizing yield and purity .
Structural Insights
The chemical structure features several functional groups that contribute to its biological activity:
- The presence of a pyrano-pyridine core enhances its interaction with biological targets.
- Substituents such as dichlorophenyl and methoxyethyl groups play a role in modulating its pharmacological properties .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Further research is needed to elucidate the specific mechanisms involved.
Potential Neuroprotective Effects
Emerging research indicates that compounds with similar structural motifs may possess neuroprotective properties, warranting investigation into the neuroprotective potential of this specific compound.
Case Studies and Research Findings
Chemical Reactions Analysis
Table 1: Key Synthetic Conditions
| Reaction Component | Conditions | Yield* | Source |
|---|---|---|---|
| Cyclocondensation | EtOH, triethylamine, reflux | 80–95% | |
| Ultrasound-assisted step | InCl3 (20 mol%), 50% EtOH, 40°C | 95% | |
| Dichlorophenyl addition | Pd-catalyzed coupling | N/A |
*Yields approximate for analogous reactions.
Amino Group (-NH2)
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in basic media to form amides.
-
Diazo Coupling : Forms diazonium salts under nitrous acid, enabling coupling with electron-rich aromatics.
Carbonitrile (-CN)
-
Hydrolysis : Converts to carboxylic acid (-COOH) under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions.
-
Reduction : LiAlH4 reduces the nitrile to a primary amine (-CH2NH2).
Methoxyethyl Group (-OCH2CH2OCH3)
-
Ether Cleavage : HI or HBr in acetic acid cleaves the ether bond to yield alcohols or alkyl halides.
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Oxidation : KMnO4 oxidizes the ethyl chain to a ketone or carboxylic acid, depending on conditions.
3,4-Dichlorophenyl Substituent
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Electrophilic Substitution : Limited due to electron-withdrawing Cl groups. Requires harsh conditions (e.g., HNO3/H2SO4) for nitration .
-
Cross-Coupling : Suzuki-Miyaura coupling feasible if halide-activated, though not directly observed in current studies .
Core Pyranopyridine Reactivity
The fused pyranopyridine system undergoes:
-
Oxidation : The 5-oxo group stabilizes the ring; further oxidation (e.g., with K2Cr2O7) is unlikely under mild conditions.
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Reduction : NaBH4 selectively reduces the pyridine ring’s α,β-unsaturated ketone to a dihydro derivative.
-
Photochemical Reactions : UV irradiation induces [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) .
Table 2: Representative Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | AcCl, pyridine | 3-Acetamido derivative |
| Nitrile hydrolysis | H2SO4 (80%), reflux | 3-Carboxylic acid analog |
| Methoxyethyl oxidation | KMnO4, H2O, Δ | 6-(2-Ketoethyl) derivative |
Catalytic and Industrial-Scale Modifications
-
Continuous Flow Synthesis : Enhances scalability and safety for large batches compared to batch reactors.
-
Microwave Assistance : Reduces reaction time (e.g., from hours to minutes) for cyclization steps.
-
Enzymatic Resolution : Chiral catalysts (e.g., lipases) resolve racemic mixtures of synthetic intermediates .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrano[3,2-c]pyridine Derivatives
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely increases aqueous solubility compared to methyl (Compound 15) or phenethyl () analogs .
- Lipophilicity : The 3,4-dichlorophenyl group confers higher logP values (~3.5) than 4-methoxyphenyl (~2.8) or unsubstituted phenyl derivatives .
Key Research Findings
Substituent Impact : The 3,4-dichlorophenyl group is critical for antiproliferative activity, while alkoxy chains (e.g., methoxyethyl) balance lipophilicity and solubility .
Synthetic Efficiency: One-pot MCRs are preferred for pyranopyridine synthesis, offering high yields and scalability .
Biological Potential: Pyrano[3,2-c]pyridines are promising antitubulin agents, with nitrile and aryl groups acting as pharmacophores .
Q & A
Q. What are the established synthetic routes for preparing pyrano-pyridine carbonitrile analogs, and what reagents are critical for their multicomponent assembly?
Methodological Answer: Pyrano-pyridine carbonitriles are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds. For example:
- A one-pot reaction under reflux conditions with ethanol as the solvent, using ammonium acetate as a catalyst and malononitrile as a cyano source, is a common approach .
- Key reagents include substituted benzaldehydes (to introduce aryl groups) and hydrazine hydrate or ethyl acetoacetate for cyclization .
- Example protocol: Equimolar amounts of aldehyde (e.g., 3,4-dichlorobenzaldehyde), malononitrile, and a ketone (e.g., ethyl acetoacetate) are refluxed in ethanol for 48–50 hours. The product is isolated via filtration and recrystallized from chloroform or ethanol .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Critical for confirming substituent positions and hydrogen bonding. For example, the amino (-NH2) group typically appears as a singlet at δ 5.5–6.5 ppm, while aromatic protons from dichlorophenyl groups resonate at δ 7.2–8.1 ppm .
- TLC Monitoring : Used to track reaction progress (e.g., ethyl acetate/hexane 20:80 as eluent) .
- Melting Point Analysis : Determines purity; deviations >2°C suggest impurities .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C19H16Cl2N3O3 expected at ~428.05 m/z) .
Q. What biological activities are commonly investigated for pyrano-pyridine carbonitrile derivatives?
Methodological Answer:
- Kinase Inhibition : Structural analogs (e.g., pyrano[2,3-c]pyrazoles) are screened against tyrosine kinases using enzymatic assays (IC50 values) .
- Antimicrobial Activity : Tested via broth microdilution against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
- Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC50 values compared to reference drugs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design identified reflux temperature (80°C) and 5 mol% piperidine as optimal for similar pyrano-pyridines .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization but increase side reactions; ethanol/water mixtures balance yield and purity .
- Catalyst Alternatives : Ionic liquids (e.g., [Et3NH][HSO4]) improve reaction rates and yields (85–92%) compared to traditional bases .
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splits or IR stretches) be systematically resolved?
Methodological Answer:
- Tautomerism Analysis : Pyrano-pyridines often exhibit keto-enol tautomerism. Use D2O exchange experiments in NMR to identify exchangeable protons .
- X-ray Crystallography : Resolve ambiguous substituent positions. For example, a crystal structure of a related compound (C15H14N4O) confirmed the pyrano ring conformation and hydrogen bonding network .
- Computational Validation : Compare experimental IR stretches with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) to assign peaks .
Q. What strategies address stereochemical challenges in derivatives with multiple chiral centers?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate with circular dichroism (CD) spectra .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., L-proline) during cyclization to induce enantioselectivity. Reported enantiomeric excess (ee) values reach 75–88% for analogous compounds .
- Dynamic NMR : Detect diastereomer interconversion by variable-temperature NMR (e.g., coalescence temperature analysis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., aqueous vs. organic solvent solubility) for this compound?
Methodological Answer:
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–13). Pyrano-pyridines often show increased solubility in acidic conditions due to protonation of the amino group .
- Hydrogen Bonding Effects : Compare solubility in DMSO (highly H-bond accepting) vs. chloroform. Poor solubility in non-polar solvents may indicate strong intermolecular H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
